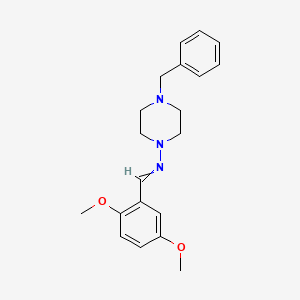![molecular formula C15H14ClNO2 B5696419 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as Tramadol, is a synthetic opioid analgesic drug that is commonly used to treat moderate to severe pain. It was first synthesized in 1962 by the German pharmaceutical company Grünenthal GmbH. Since then, it has become one of the most widely prescribed pain medications in the world.
Mecanismo De Acción
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide works by binding to mu-opioid receptors in the brain and spinal cord, which inhibits the transmission of pain signals. It also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide has a number of biochemical and physiological effects. It has been shown to increase levels of dopamine, which is a neurotransmitter that is involved in the regulation of pleasure and reward. It also has been shown to decrease levels of cortisol, which is a hormone that is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well understood mechanism of action. However, it also has a number of limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. It also has a number of side effects, such as nausea, dizziness, and constipation, which can complicate experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of interest is the potential for 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide to be used as a treatment for depression and anxiety disorders. Another area of interest is the potential for 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide to be used in combination with other drugs to enhance its analgesic effects. Additionally, there is interest in developing new formulations of 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide that have fewer side effects and are easier to administer.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide involves the reaction of 4-chlorobenzyl chloride with 2-aminomethylphenol to form 2-(4-chlorophenyl)amino-methylphenol. This intermediate is then acetylated using acetic anhydride to form 2-(4-chlorophenyl)-N-acetylaminomethylphenol. Finally, this compound is reacted with acetic acid and sodium hydroxide to form 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide has been extensively studied for its analgesic properties. It has been shown to be effective in treating a wide range of pain conditions, including acute and chronic pain, neuropathic pain, and cancer pain. 2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide is also being studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-7-5-11(6-8-13)9-15(19)17-14-4-2-1-3-12(14)10-18/h1-8,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNIERQXNHHIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)


![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)


![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)


![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)

![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
